N,N-dimethyl-2-[(1S,5R)-3-[(1-methylbenzimidazol-2-yl)methyl]-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]acetamide
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Overview
Description
N,N-dimethyl-2-[(1S,5R)-3-[(1-methylbenzimidazol-2-yl)methyl]-7-oxo-3,6-diazabicyclo[322]nonan-6-yl]acetamide is a complex organic compound with a unique structure that includes a benzimidazole moiety and a diazabicyclo nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(1S,5R)-3-[(1-methylbenzimidazol-2-yl)methyl]-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]acetamide typically involves multiple steps. The process begins with the preparation of the benzimidazole derivative, followed by the formation of the diazabicyclo nonane ring system. The final step involves the acylation of the intermediate compound with N,N-dimethylacetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[(1S,5R)-3-[(1-methylbenzimidazol-2-yl)methyl]-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N,N-dimethyl-2-[(1S,5R)-3-[(1-methylbenzimidazol-2-yl)methyl]-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[(1S,5R)-3-[(1-methylbenzimidazol-2-yl)methyl]-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The diazabicyclo nonane ring system may enhance the compound’s stability and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene/ane-2-carboxamido)-N,N-dimethylpropan-1-aminium Bromide: This compound has a similar bicyclic structure but differs in its functional groups and overall molecular architecture.
N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-dodecan/tetradecanamido-N,N-dimethylpropan-1-aminium Bromide: Another related compound with variations in the alkyl chain length and functional groups.
Uniqueness
N,N-dimethyl-2-[(1S,5R)-3-[(1-methylbenzimidazol-2-yl)methyl]-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]acetamide stands out due to its unique combination of a benzimidazole moiety and a diazabicyclo nonane ring system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N,N-dimethyl-2-[(1S,5R)-3-[(1-methylbenzimidazol-2-yl)methyl]-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-22(2)19(26)13-25-15-9-8-14(20(25)27)10-24(11-15)12-18-21-16-6-4-5-7-17(16)23(18)3/h4-7,14-15H,8-13H2,1-3H3/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBMGCUBBMHTDM-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CC4CCC(C3)N(C4=O)CC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1CN3C[C@@H]4CC[C@H](C3)N(C4=O)CC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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